
2-Hexyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one is an organic compound characterized by a cyclobutane ring with various substituents This compound is notable for its unique structure, which includes a hexyl group, a hydroxyl group, and two methyl groups attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the cyclobutane ring. The introduction of the hexyl group, hydroxyl group, and methyl groups can be achieved through various organic reactions, such as alkylation, hydroxylation, and methylation, respectively. The reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to enhance efficiency and scalability. The purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hexyl group or methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
2-Hexyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism by which 2-Hexyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The cyclobutane ring’s strained structure can also play a role in its chemical behavior, making it a reactive intermediate in various reactions.
Comparison with Similar Compounds
2-Hexyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one can be compared with other cyclobutane derivatives and compounds with similar functional groups. Some similar compounds include:
Cyclobutanone: A simple cyclobutane derivative with a ketone functional group.
2-Hexylcyclobutanone: Similar to the target compound but lacks the hydroxyl and methyl groups.
3-Hydroxycyclobutanone: Contains a hydroxyl group but lacks the hexyl and methyl groups.
The uniqueness of this compound lies in its combination of functional groups and the resulting chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
61111-18-0 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-hexyl-3-hydroxy-4,4-dimethylcyclobut-2-en-1-one |
InChI |
InChI=1S/C12H20O2/c1-4-5-6-7-8-9-10(13)12(2,3)11(9)14/h13H,4-8H2,1-3H3 |
InChI Key |
CWGTUZAYSFHWET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C(C1=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aS,10bR)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b]pyran](/img/structure/B14593120.png)
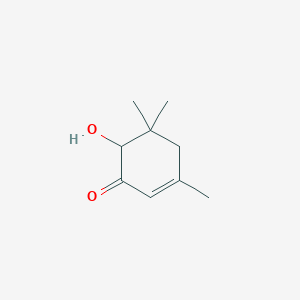
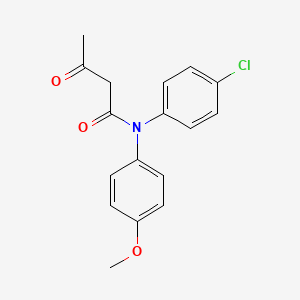

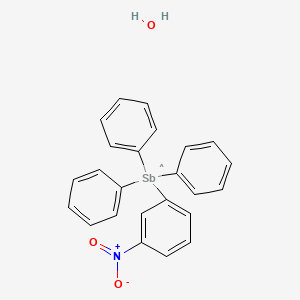
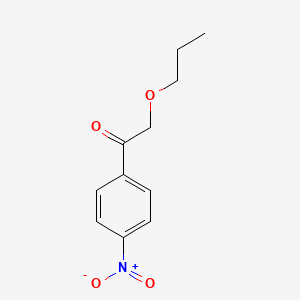
![2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro-](/img/structure/B14593139.png)
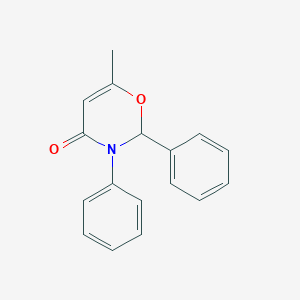
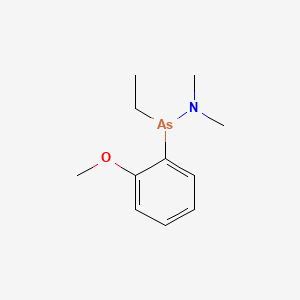
![1,1',1''-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene]](/img/structure/B14593148.png)

![N-[(2-Bromoethoxy)carbonyl]-L-tryptophan](/img/structure/B14593157.png)
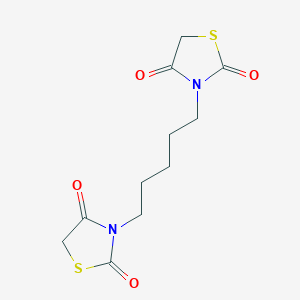
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide](/img/structure/B14593171.png)
